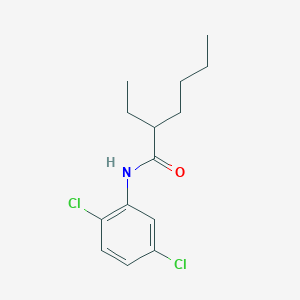

N-(2,5-dichlorophenyl)-2-ethylhexanamide

Description

N-(2,5-dichlorophenyl)-2-ethylhexanamide is an amide derivative featuring a 2,5-dichlorophenyl group attached to a 2-ethylhexanoyl chain. For instance, chloroacetamides like alachlor () and benzamide derivatives like etobenzanid () highlight the importance of dichlorophenyl substituents in herbicide design .

Properties

Molecular Formula |

C14H19Cl2NO |

|---|---|

Molecular Weight |

288.2 g/mol |

IUPAC Name |

N-(2,5-dichlorophenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C14H19Cl2NO/c1-3-5-6-10(4-2)14(18)17-13-9-11(15)7-8-12(13)16/h7-10H,3-6H2,1-2H3,(H,17,18) |

InChI Key |

RNRHBFNPUMJZMT-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

a. Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : Chloroacetamide with 2,6-diethylphenyl and methoxymethyl groups.

- Application : Pre-emergent herbicide targeting grasses and broadleaf weeds.

- Comparison: Unlike N-(2,5-dichlorophenyl)-2-ethylhexanamide, alachlor’s 2,6-diethylphenyl group and methoxymethyl chain enhance soil mobility and volatility, critical for pre-emergent activity.

b. Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

- Structure : Similar to alachlor but with a propoxyethyl chain.

- Application : Used in rice paddies for selective weed control.

- Comparison: The 2-ethylhexanoyl chain in the target compound is bulkier than pretilachlor’s propoxyethyl group, which may reduce water solubility and alter metabolic pathways in plants .

c. Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)

- Structure : Benzamide with 2,3-dichlorophenyl and ethoxymethoxy groups.

- Application : Herbicide for broadleaf weed control.

- Comparison : The benzamide core in etobenzanid differs from the hexanamide backbone of the target compound, likely influencing binding affinity to acetolactate synthase (ALS), a common herbicide target .

Pharmaceutical Analogues

a. (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide

- Structure : Acrylamide with 3,4-dichlorophenyl and trifluoromethylphenyl groups.

- Application : Antitumor activity against gastric cancer cells (AGS and BGC-823).

- Comparison: The dichlorophenyl moiety in both compounds suggests a role in disrupting cellular pathways.

b. N-(6-Trifluoromethoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide

- Structure : Benzothiazole-linked acetamide with 3,4-dichlorophenyl and trifluoromethoxy groups.

- Application : Patent compound with undisclosed bioactivity (likely antimicrobial or antitumor).

Key Structural and Functional Differences

| Compound Name | Core Structure | Substituents | Primary Application | Notable Properties |

|---|---|---|---|---|

| This compound | Hexanamide | 2,5-dichlorophenyl | Hypothetical herbicide/pharmaceutical | High lipophilicity, potential persistence |

| Alachlor | Chloroacetamide | 2,6-diethylphenyl, methoxymethyl | Herbicide | High soil mobility |

| Etobenzanid | Benzamide | 2,3-dichlorophenyl, ethoxymethoxy | Herbicide | ALS enzyme inhibition |

| (E)-N-(3,5-Bis(trifluoromethyl)phenyl)-3-(3,4-dichlorophenyl)acrylamide | Acrylamide | 3,4-dichlorophenyl, trifluoromethyl | Antitumor | Electrophilic reactivity |

Research Implications and Gaps

- Positional Isomerism : The 2,5-dichloro substitution in the target compound versus 2,3 or 3,4 in analogues may alter steric and electronic interactions, affecting bioavailability and target selectivity.

- Chain Length and Bulky Groups: The 2-ethylhexanoyl chain’s bulkiness could reduce metabolic degradation compared to smaller chains in alachlor or pretilachlor, extending environmental half-life.

- Pharmacophore Potential: Dichlorophenyl groups appear critical across herbicide and antitumor compounds, suggesting a versatile pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.